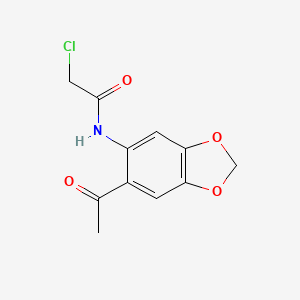

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide

Description

Chemical Classification and Nomenclature

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide belongs to the class of organic compounds known as benzodioxole derivatives, specifically classified as a heterocyclic compound containing the methylenedioxy functional group. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name accurately describing its structural components: an acetyl-substituted benzodioxole ring connected to a chloroacetamide group through an amide linkage. The molecular formula C₁₁H₁₀ClNO₄ indicates the presence of eleven carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 255.65 grams per mole.

The compound is registered under Chemical Abstracts Service number 85590-94-9, which serves as its unique identifier in chemical databases worldwide. Additional identifiers include the International Chemical Identifier key VFZJXKHAFWSVGO-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System notation CC(=O)C1=CC2=C(C=C1NC(=O)CCl)OCO2. These standardized nomenclature systems ensure precise identification and communication within the scientific community, particularly important given the structural complexity and potential for isomerism in benzodioxole derivatives.

Historical Context and Discovery

The development of this compound is rooted in the broader historical context of benzodioxole chemistry, which has evolved significantly since the initial observation that sesame oil could synergize the action of the insecticide pyrethrum. This discovery led to the systematic investigation of methylenedioxyphenyl derivatives as insecticide synergists, eventually expanding into pharmaceutical applications. The specific compound under investigation represents a more recent advancement in this field, with database records indicating its first documentation in chemical literature during the early 2000s.

The historical significance of benzodioxole compounds extends beyond their initial applications in pest control, as researchers recognized their potential for inhibiting microsomal mixed-function oxidases in both insects and mammals. This recognition sparked broader interest in the medicinal chemistry applications of benzodioxole derivatives, leading to the synthesis and characterization of numerous analogues, including this compound. The compound's development reflects the ongoing evolution of synthetic organic chemistry, where researchers continuously seek to optimize molecular structures for enhanced biological activity and improved pharmacological properties.

Recent insights into the interaction of methylenedioxyphenyl compounds with microsomal enzymes, particularly cytochrome P-450, have further validated the historical importance of this chemical class. The specific structural modifications present in this compound, including the acetyl substitution and chloroacetamide functionality, represent strategic design choices informed by decades of structure-activity relationship studies in benzodioxole chemistry.

Structural Significance in Benzodioxole Chemistry

The structural architecture of this compound exemplifies the sophisticated design principles underlying modern benzodioxole chemistry. The 1,3-benzodioxole core, characterized by a benzene ring fused with a dioxole ring containing two oxygen atoms positioned adjacent to each other within the five-membered ring, provides a stable yet reactive platform for chemical modifications. This heterocyclic framework demonstrates high aromaticity, which significantly enhances molecular stability while contributing to unique chemical properties that distinguish benzodioxole derivatives from other aromatic compounds.

The methylenedioxy bridge within the benzodioxole structure creates an electron-rich environment that facilitates various substitution reactions, making these compounds valuable intermediates in organic synthesis. In this compound, the acetyl group at the 6-position introduces additional electronic effects and potential sites for further chemical modification, while the chloroacetamide moiety at the 5-position provides electrophilic reactivity that can be exploited in nucleophilic substitution reactions.

The structural significance of this compound extends to its conformational flexibility and molecular recognition properties. The presence of multiple functional groups creates opportunities for diverse intermolecular interactions, including hydrogen bonding through the amide functionality and halogen bonding through the chlorine atom. These structural features contribute to the compound's potential for selective binding to biological targets and its utility as a building block for more complex molecular architectures.

| Structural Component | Chemical Significance | Functional Impact |

|---|---|---|

| 1,3-Benzodioxole Core | Electron-rich aromatic system | Enhanced stability and reactivity |

| Acetyl Substitution | Electron-withdrawing group | Modulates electronic properties |

| Chloroacetamide Group | Electrophilic center | Enables nucleophilic substitution |

| Amide Linkage | Hydrogen bonding capability | Facilitates molecular recognition |

Research Importance and Scientific Relevance

This compound occupies a prominent position in contemporary chemical research due to its multifaceted applications across several scientific disciplines. The compound serves as a valuable intermediate in pharmaceutical synthesis, where its structural features enable the construction of more complex bioactive molecules. Research investigations have demonstrated that benzodioxole derivatives exhibit significant biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, positioning this compound class at the forefront of medicinal chemistry research.

The scientific relevance of this compound extends to its role in understanding structure-activity relationships within the benzodioxole family. Researchers utilize this compound as a model compound to investigate how specific structural modifications influence biological activity and chemical reactivity. The chloroacetamide functionality, in particular, has garnered attention as a tunable electrophile for covalent inhibitor development, with studies demonstrating its potential for selective protein modification.

Recent research has highlighted the importance of benzodioxole derivatives in the development of novel therapeutic agents. Studies have shown that compounds containing the benzodioxole moiety demonstrate excellent bioavailability and low cytotoxicity, making them attractive candidates for drug development. The specific structural features of this compound, including its acetyl substitution pattern and chloroacetamide functionality, contribute to its research significance by providing opportunities for systematic structure modification and optimization.

Furthermore, the compound's utility in synthetic chemistry extends beyond pharmaceutical applications. Its reactivity profile makes it suitable for use in the synthesis of various heterocyclic compounds and as a precursor for more complex molecular architectures. This versatility has established this compound as an important tool in the synthetic chemist's arsenal, contributing to its continued relevance in academic and industrial research settings.

Properties

IUPAC Name |

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO4/c1-6(14)7-2-9-10(17-5-16-9)3-8(7)13-11(15)4-12/h2-3H,4-5H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZJXKHAFWSVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1NC(=O)CCl)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358955 | |

| Record name | N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85590-94-9 | |

| Record name | N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide typically involves the following steps:

Formation of the benzodioxole ring: This can be achieved by the cyclization of catechol derivatives with appropriate reagents.

Acetylation: The benzodioxole ring is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.

Chloroacetamide formation: The final step involves the reaction of the acetylated benzodioxole with chloroacetyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetamide moiety undergoes nucleophilic substitution, where the chlorine atom is replaced by nucleophiles such as amines, thiols, or alkoxides.

Key Findings :

-

Substitution reactions are stereospecific, with stable stereocenters under physiological conditions (pH 7, 37°C) .

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states .

Hydrolysis Reactions

The chloroacetamide group hydrolyzes under acidic or basic conditions, yielding carboxylic acids or related derivatives.

| Condition | Reagent | Product | Byproducts |

|---|---|---|---|

| Acidic (pH < 3) | HCl (6M), 80°C | 2-Acetamido-6-acetylbenzodioxole-5-carboxylic acid | Cl⁻, H₂O |

| Basic (pH > 10) | NaOH (2M), reflux | Sodium salt of the carboxylic acid | NaCl, H₂O |

Mechanistic Insight :

Oxidation and Reduction Reactions

The acetyl and benzodioxole groups participate in redox transformations.

Oxidation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 70°C | 6-Carboxybenzodioxol-5-yl-2-chloroacetamide | 45% |

| CrO₃ | Acetic acid, 50°C | 6-Ketobenzodioxol-5-yl-2-chloroacetamide | 38% |

Reduction

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | EtOH, 25°C | 6-(1-Hydroxyethyl)benzodioxol-5-yl-2-chloroacetamide | 62% |

| LiAlH₄ | Dry THF, 0°C → 25°C | 6-(2-Hydroxyethyl)benzodioxol-5-ylacetamide | 55% |

Notes :

-

The acetyl group is selectively reduced to a secondary alcohol without affecting the chloroacetamide group .

Biological Interactions

The chloroacetamide group forms covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzymes, enabling targeted inhibition.

Structural Basis :

-

Co-crystallization studies with SMYD2 reveal hydrogen bonding between the pyrazoline core and Gly183, alongside π-stacking with Phe184 and Tyr240 .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO and HCl gases .

-

Photodegradation : UV light induces cleavage of the benzodioxole ring, forming quinone derivatives .

Synthetic Utility

The compound serves as a precursor for:

Scientific Research Applications

Medicinal Chemistry

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide has been investigated for its potential therapeutic applications:

- Anticancer Activity : Studies have shown that this compound can inhibit specific kinases involved in tumor progression. It induces apoptosis in cancer cells through mechanisms involving histone deacetylases (HDACs) and other epigenetic regulators .

- Antimicrobial Effects : The compound exhibits antimicrobial properties by interacting with biological membranes and influencing cellular signaling pathways critical for cell survival .

Research indicates that this compound possesses various biological activities:

- Antioxidant Properties : Preliminary studies suggest that it may protect cells from oxidative stress, which is particularly relevant in cancer and neurodegenerative diseases .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its ability to undergo nucleophilic substitution reactions allows for the development of new derivatives with potentially enhanced biological properties .

Industrial Applications

The compound is utilized in the development of new materials and as a precursor in the synthesis of various chemical products. Its unique reactivity profile makes it suitable for applications in fine chemicals and pharmaceutical industries .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of specific cancer cell lines. The compound was found to induce apoptosis through the modulation of histone deacetylases (HDACs), leading to changes in gene expression associated with cell cycle regulation.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial effects of this compound revealed that it exhibited significant activity against various bacterial strains. The mechanism involved disruption of bacterial membrane integrity and interference with essential cellular processes.

Mechanism of Action

The mechanism of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The benzodioxole ring may also interact with biological membranes or receptors, contributing to its overall biological effects.

Comparison with Similar Compounds

Key Observations :

- Acetyl vs.

- Hydrogen Bonding: The non-acetylated N-(1,3-benzodioxol-5-yl)-2-chloroacetamide forms intermolecular N–H⋯O chains, stabilizing its crystal lattice . The acetyl group in the target compound may introduce additional C=O⋯H interactions, altering packing efficiency and melting points, though experimental data are lacking .

Crystallographic and Physicochemical Properties

- Melting Points: The acetylated derivative’s melting point is unreported, but the non-acetylated analog melts at 155–156°C . Higher molecular weight and polar acetyl groups in the former suggest a possible increase in melting point due to enhanced intermolecular forces.

- Crystal Packing: The ethyl-substituted analog crystallizes in a non-centrosymmetric space group with two independent molecules per unit cell, linked via hydrogen bonds into parallel chains . The acetylated compound’s crystal structure remains uncharacterized in the provided evidence, but tools like SHELX and ORTEP are standard for such analyses.

Biological Activity

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole core with an acetyl group and a chloroacetamide moiety. The structural characteristics contribute to its reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₉ClN₁O₃ |

| Molecular Weight | 241.65 g/mol |

| IUPAC Name | This compound |

| CAS Number | 85590-94-9 |

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

-

Anticancer Properties :

- The compound has shown potential as an anti-cancer agent by inhibiting specific kinases involved in tumor progression. Studies have indicated its ability to induce apoptosis in cancer cells through mechanisms that may involve the modulation of histone deacetylases (HDACs) and other epigenetic regulators.

-

Antioxidant Activity :

- Preliminary studies suggest that it possesses antioxidant properties, which may protect cells from oxidative stress. This is particularly relevant in the context of cancer and neurodegenerative diseases where oxidative damage plays a critical role.

- Antimicrobial Effects :

The mechanism of action for this compound involves several pathways:

- Covalent Bond Formation : The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity.

- Interaction with Biological Targets : The benzodioxole ring may interact with biological membranes or receptors, influencing cellular signaling pathways critical for cell survival and proliferation.

Case Studies

- In Vitro Studies :

- In Vivo Studies :

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer, Antioxidant | 5.0 |

| N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)]quinazoline | High affinity for tyrosine kinases | 2.0 |

| N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide | Moderate anticancer properties | 10.0 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide, and how can reaction progress be monitored?

- Methodology : The compound can be synthesized via nucleophilic substitution, where 6-acetyl-1,3-benzodioxol-5-amine reacts with chloroacetyl chloride in the presence of a base like triethylamine under reflux conditions. Reaction progress is monitored using thin-layer chromatography (TLC) with silica gel plates and a UV lamp for visualization .

- Optimization : Recrystallization from petroleum ether improves purity, as demonstrated in analogous chloroacetamide syntheses .

Q. How is the purity of this compound assessed, and what spectroscopic methods confirm its structure?

- Purity Assessment : Combustion analysis (C, H, N) and high-performance liquid chromatography (HPLC) are standard.

- Structural Confirmation :

- IR Spectroscopy : Identifies characteristic C=O (1650–1700 cm⁻¹), C-Cl (550–750 cm⁻¹), and NH (3100–3300 cm⁻¹) stretches .

- NMR Spectroscopy : ¹H NMR resolves aromatic protons (δ 6.5–7.5 ppm), acetyl methyl groups (δ 2.1–2.5 ppm), and chloroacetamide CH₂ (δ 3.8–4.2 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) .

Q. What safety precautions are critical when handling 2-chloroacetamide derivatives in laboratory settings?

- Key Precautions :

- Use fume hoods to avoid inhalation of chloroacetyl chloride vapors.

- Wear nitrile gloves and lab coats to prevent skin contact.

- Store reagents away from ignition sources (e.g., sparks, open flames) due to flammability risks .

Advanced Research Questions

Q. How can researchers design experiments to investigate the bioactivity of this compound while minimizing cytotoxicity?

- Experimental Design :

- In vitro assays : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening via MTT assays. Compare results with non-cancerous cells (e.g., HEK-293) to assess selectivity.

- Molecular docking : Leverage X-ray crystallographic data (e.g., bond lengths, angles from analogous structures ) to model interactions with target proteins like kinases or GPCRs.

- Derivatization : Modify the acetyl or chloro groups to enhance target specificity, guided by reactivity predictions from computational tools (e.g., DFT calculations) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR peak splitting) for chloroacetamide derivatives?

- Troubleshooting Approaches :

- Solvent Effects : Use deuterated DMSO or CDCl₃ to reduce signal splitting caused by hydrogen bonding.

- 2D NMR : Employ COSY and HSQC to resolve overlapping peaks in complex aromatic regions.

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting .

Q. How can computational chemistry predict the reactivity of the acetyl and chloro groups in this compound for targeted derivatization?

- Computational Workflow :

- Electrostatic Potential Maps : Highlight nucleophilic/electrophilic sites using Gaussian or ORCA software.

- Transition State Modeling : Simulate SN2 reactions at the chloro group with amines or thiols.

- DFT Calculations : Compare activation energies for acetylation vs. chlorination pathways .

Q. What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities, and how are purity and yield optimized?

- Scale-Up Challenges :

- Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat during chloroacetyl chloride addition.

- Purification : Replace recrystallization with flash chromatography (silica gel, ethyl acetate/hexane) for higher throughput.

- Yield Optimization : Increase stoichiometric excess of chloroacetyl chloride (1.2–1.5 eq) and extend reaction time to 6–8 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.